molecular formula C21H22N4O3 B607456 Finerenone CAS No. 1050477-31-0

Finerenone

Cat. No. B607456
M. Wt: 378.432
InChI Key: BTBHLEZXCOBLCY-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Finerenone, sold under the brand name Kerendia, is a medication used to reduce the risk of kidney function decline, kidney failure, cardiovascular death, non-fatal heart attacks, and hospitalization for heart failure in adults with chronic kidney disease associated with type 2 diabetes . It is a non-steroidal mineralocorticoid receptor antagonist (MRA) and is taken orally .


Synthesis Analysis

A 6-step enantioselective synthesis of Finerenone has been reported, featuring a partial transfer hydrogenation of a naphthyridine using a chiral phosphoric acid catalyst with a Hantzsch ester . The process is complicated by the fact that the naphthyridine exists as a mixture of two atropisomers that react at different rates and with different selectivities .


Molecular Structure Analysis

Finerenone has a molecular formula of C21H22N4O3 and a molecular weight of 378.432 g/mol . Its IUPAC name is (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide .


Chemical Reactions Analysis

The synthesis of Finerenone involves an enantioselective partial transfer hydrogenation of a naphthyridine using a chiral phosphoric acid catalyst with a Hantzsch ester . The naphthyridine exists in two atropisomeric forms that react at different rates and selectivities .


Physical And Chemical Properties Analysis

Finerenone has a molecular weight of 378.42 and a molecular formula of C21H22N4O3 . It is soluble in DMSO .

Scientific Research Applications

  • Impeding Aldosterone-Dependent Nuclear Import of Mineralocorticoid Receptor : Finerenone delays mineralocorticoid receptor nuclear import and inhibits binding and transcriptional coactivator recruitment onto target gene promoters. This mechanism is significant in treating cardiorenal diseases, as it differs from currently available mineralocorticoid antagonists (Amazit et al., 2015).

  • Effect on Chronic Kidney Disease in Type 2 Diabetes : In a clinical trial, finerenone showed lower risks of chronic kidney disease (CKD) progression and cardiovascular events compared to a placebo in patients with CKD and type 2 diabetes (Bakris et al., 2020).

  • Cardiovascular Events in Kidney Disease and Type 2 Diabetes : Finerenone improved cardiovascular outcomes in patients with type 2 diabetes and a range of chronic kidney disease stages (Pitt et al., 2021).

  • In Vascular Cells In Vitro and Vascular Remodeling In Vivo : Finerenone showed a significant reduction in apoptosis of endothelial cells and simultaneously attenuates smooth muscle cell proliferation, resulting in reduced neointima formation of the injured vessels. This suggests its potential in vascular integrity maintenance and preventing adverse vascular remodeling (Dutzmann et al., 2017).

  • Comparison of Efficacy and Safety with Other Mineralocorticoid Receptor Antagonists : Finerenone may achieve equivalent organ-protective effects with reduced levels of electrolyte disturbance compared to traditional steroid-based MR antagonists, suggesting its potential for broader application in cardiovascular and renal disease treatment (Bramlage et al., 2016; Bramlage et al., 2017).

Safety And Hazards

Finerenone is considered toxic if swallowed and can be irritating to the skin and eyes . It may cause serious damage to health by prolonged exposure . In clinical trials, hyperkalemia leading to treatment discontinuation occurred significantly more frequently with Finerenone versus placebo .

Future Directions

Finerenone has shown potential in improving kidney outcomes and reducing the hazard of end-stage kidney disease (ESKD), and is well tolerated in patients with chronic kidney disease and type 2 diabetes . Ongoing trials are investigating Finerenone’s therapeutic effect in patients with heart failure with preserved ejection fraction (HFpEF) and non-diabetic CKD, as well sodium–glucose cotransporter 2 (SGLT2) and Finerenone combination therapy in patients with diabetic nephropathy .

properties

IUPAC Name

(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBHLEZXCOBLCY-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC=C(C2=C1[C@@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146928
Record name Finerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Finerenone is a non-steroidal selective mineralocorticoid receptor (MR) antagonist with no significant affinity or activity at androgen, progesterone, estrogen, and glucocorticoid receptors. Animal studies have shown that finerenone binding to the MR reduces inflammation and fibrosis, and phase 2 clinical trials showed a reduction in albuminuria. Aldosterone is a mineralocorticoid hormone involved in the regulation of blood pressure, sodium reabsorption, and potassium excretion. In 1943, agonism of the MR along with increased salt was shown to be associated with malignant hypertension, which could progress to inflammation and fibrosis of organs. Binding of aldosterone, an MR agonist, to the MR causes a conformational change, which dissociates the receptor from inactivating chaperone proteins. The active MR translocates to the nucleus along with a complex of other coactivators to induce transcription of a number of genes. Finerenone's binding to the MR prevents binding of MR coactivators, which in turn prevents pro-inflammatory and pro-fibrotic gene transcription. Clinical trial data shows that blocking the mineralocorticoid receptor reduces mortality and morbidity in patients with chronic severe congestive heart failure with an ejection fraction ≤35%. Patients taking finerenone developed new onset atrial fibrillation or flutter (AFF) with a hazard ratio of 0.71. Finerenone lowered the risk of first onset of kidney failure, a sustained eGFR decrease of ≥40%, or death from a renal cause to a hazard ratio of 0.82. Cardiovascular outcomes including cardiovascular death, nonfatal heart attacks, nonfatal strokes, and hospitalization for heart failure in patients taking finerenone had a hazard ratio of 0.86 in patients with a history of AFF and 0.85 in patients without a history of AFF.
Record name Finerenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Finerenone

CAS RN

1050477-31-0
Record name (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050477-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Finerenone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050477310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Finerenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Finerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FINERENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE2O63YV8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7,120
Citations
LA Marcath - Clinical Diabetes, 2021 - Am Diabetes Assoc
… Recent evidence suggests that finerenone might be a promising therapy for … finerenone (5). FIDELIO-DKD (3), a phase 3 randomized, placebocontrolled, double-blind trial of finerenone, …
Number of citations: 6 diabetesjournals.org
JE Frampton - Drugs, 2021 - Springer
… Finerenone is undergoing regulatory assessment in the EU and in China. A phase III trial is investigating finerenone … the milestones in the development of finerenone leading to this first …
Number of citations: 29 link.springer.com
GL Bakris, R Agarwal, SD Anker, B Pitt… - … England Journal of …, 2020 - Mass Medical Soc
… Finerenone has … Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease (FIDELIO-DKD) trial was designed to test the hypothesis that finerenone …
Number of citations: 265 www.nejm.org
JS Rico-Mesa, A White, A Ahmadian-Tehrani… - Current Cardiology …, 2020 - Springer
Purpose of Review We aim to review the mechanism of action and safety profile of mineralocorticoid receptor antagonists (MRAs) and discuss the differences between selective and non…
Number of citations: 59 link.springer.com
B Pitt, G Filippatos, R Agarwal, SD Anker… - New England journal …, 2021 - Mass Medical Soc
Background Finerenone, a selective nonsteroidal mineralocorticoid receptor antagonist, has favorable effects on cardiorenal outcomes in patients with predominantly stage 3 or 4 …
Number of citations: 649 www.nejm.org
LM Ruilope, J Tamargo - Néphrologie & Thérapeutique, 2017 - Elsevier
… Finerenone is a novel selective nonsteroidal mineralocorticoid receptor antagonist. Results in preclinical studies showed that lower doses of finerenone … studies in finerenone in patients …
Number of citations: 23 www.sciencedirect.com
P Kolkhof, M Delbeck, A Kretschmer… - Journal of …, 2014 - journals.lww.com
… Finerenone is a potent antagonist at … , finerenone uniquely combines potency and extraordinary selectivity (at least 500-fold) toward MR. We hypothesize that treatment with finerenone …
Number of citations: 312 journals.lww.com
G Filippatos, SD Anker, M Böhm… - European heart …, 2016 - academic.oup.com
… finerenone group, the composite clinical endpoint occurred numerically less frequently in finerenone-… highest in the finerenone 2.5→5 (715 pg/mL) and lowest in the finerenone 5→10 …
Number of citations: 335 academic.oup.com
G Filippatos, SD Anker, R Agarwal, B Pitt, LM Ruilope… - Circulation, 2021 - Am Heart Assoc
… , selective mineralocorticoid receptor antagonist finerenone on kidney and … finerenone reduced the composite kidney and cardiovascular outcomes. We report the effect of finerenone …
Number of citations: 204 www.ahajournals.org
LM Ruilope, B Pitt, SD Anker, P Rossing… - Nephrology Dialysis …, 2023 - academic.oup.com
… , finerenone reduced the risk of cardiovascular events in patients with type 2 diabetes (T2D) and stage 1–4 chronic kidney disease (CKD). In FIDELIO-DKD, finerenone … of finerenone on …
Number of citations: 14 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.